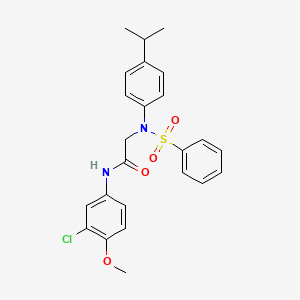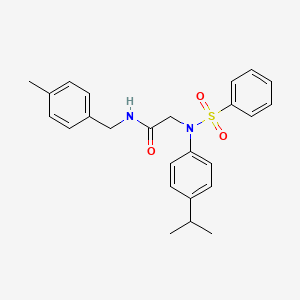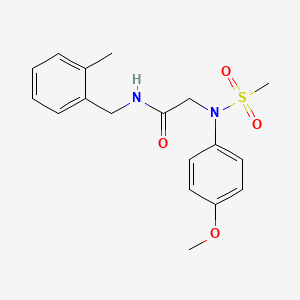![molecular formula C17H16FN3O4S B3677227 N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B3677227.png)
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-4-isopropoxybenzamide
Overview
Description
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-4-isopropoxybenzamide, commonly referred to as FNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the family of carbonothioylamino compounds, which have been shown to exhibit a wide range of biological activities. In
Scientific Research Applications
FNPA has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has been studied extensively for its potential applications in cancer treatment, as it has been shown to inhibit the growth and proliferation of cancer cells. FNPA has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of FNPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Specifically, FNPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation and tumor growth. FNPA has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a signaling molecule involved in angiogenesis, the formation of new blood vessels.
Biochemical and Physiological Effects
FNPA has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines. Additionally, FNPA has been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in the prevention of metastasis.
Advantages and Limitations for Lab Experiments
FNPA has several advantages for use in lab experiments, including its high potency and selectivity for specific enzymes and signaling pathways. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are many potential future directions for research on FNPA, including further studies on its mechanism of action and its potential applications in cancer treatment and inflammatory diseases. Other areas of potential research include the development of new derivatives of FNPA with improved potency and selectivity, as well as studies on the potential use of FNPA in combination with other drugs or therapies. Overall, FNPA has shown great promise as a potential therapeutic agent for a wide range of diseases, and further research is needed to fully explore its potential.
Properties
IUPAC Name |
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4S/c1-10(2)25-13-6-3-11(4-7-13)16(22)20-17(26)19-12-5-8-14(18)15(9-12)21(23)24/h3-10H,1-2H3,(H2,19,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSRHCSSFHWSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B3677145.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3677155.png)

![1-[4-(benzyloxy)phenyl]-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3677178.png)

![N~1~-(4-chloro-2-methylphenyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677187.png)
![4-isopropoxy-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3677195.png)
![4-({N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3677210.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677214.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B3677218.png)
![5-bromo-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3677222.png)

![N~2~-(4-chlorophenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3677245.png)
![4-ethoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3677249.png)
